

Application Notes and Protocols: Ent-(+)-Verticilide in Mouse Models

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Compound of Interest

Compound Name: Ent-(+)-Verticilide

Cat. No.: B15136729

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of **Ent-(+)-Verticilide** and its analog, Ent-Verticilide B1, in preclinical mouse models. The provided protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of these compounds for cardiac arrhythmias.

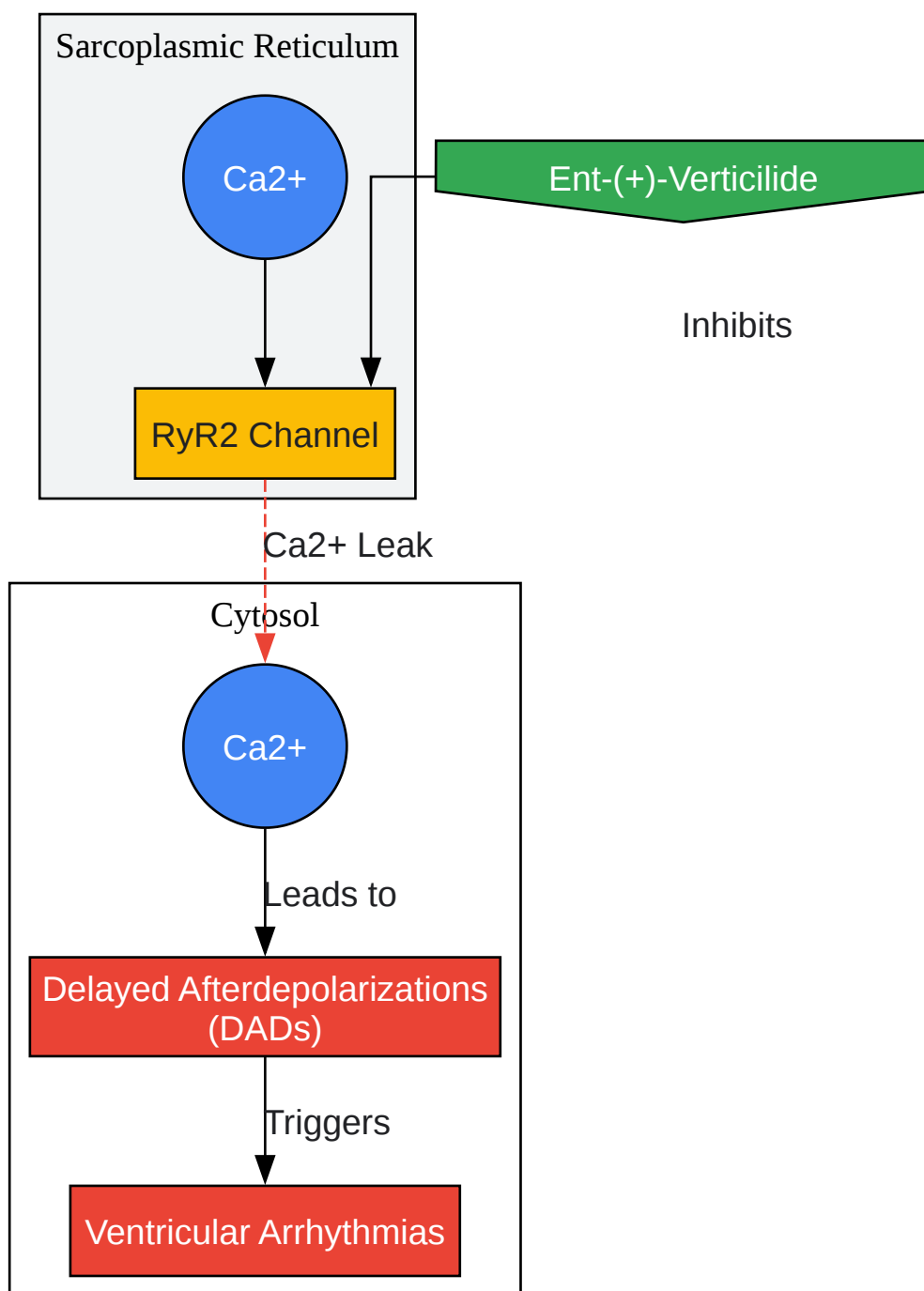
Introduction

Ent-(+)-Verticilide is the unnatural enantiomer of the fungal natural product verticilide.^[1] It has emerged as a potent and selective inhibitor of the ryanodine receptor type 2 (RyR2), a critical intracellular calcium release channel.^[1] Dysregulated RyR2-mediated calcium leak is a known contributor to cardiac arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).^{[1][2][3]} **Ent-(+)-Verticilide** and its smaller ring-sized analog, Ent-Verticilide B1, have demonstrated significant antiarrhythmic efficacy in mouse models of CPVT, making them promising lead compounds for the development of novel antiarrhythmic drugs.^{[2][3][4]}

Mechanism of Action

Ent-(+)-Verticilide and Ent-Verticilide B1 act by directly binding to the RyR2 channel complex, functioning as negative allosteric modulators.^[1] This binding inhibits the spontaneous release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) during diastole, a phenomenon known

as "calcium leak".^{[1][5]} By reducing this pathological calcium leak, these compounds prevent the downstream arrhythmogenic events, including delayed afterdepolarizations (DADs) and triggered action potentials, without significantly affecting the normal cardiac action potential.^[1]



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Signaling pathway of **Ent-(+)-Verticilide**'s antiarrhythmic action.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ent-(+)-Verticilide in Mice

Dose (Intraperitonea l)	Cmax (ng/mL)	Tmax (min)	Half-life (hours)	Mouse Model
3 mg/kg	Not Reported	Not Reported	6.9	Casq2-/-
30 mg/kg	Not Reported	Not Reported	6.4	Casq2-/-

Data extracted from studies on **Ent-(+)-Verticilide**.[\[4\]](#)[\[6\]](#)

Table 2: Pharmacokinetic Parameters of Ent-Verticilide B1 in Mice

Dose (Intraperitonea l)	Cmax (ng/mL)	Tmax (min)	Half-life (min)	Mouse Model
3 mg/kg	1460	10	45	CD1

Data extracted from studies on Ent-Verticilide B1.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)

Table 3: Pharmacodynamic Effects of Ent-(+)-Verticilide in Mice

Compound	Dose (Intraperitoneal)	Effect	Mouse Model
Ent-(+)-Verticilide	3 mg/kg	Inhibition of ventricular arrhythmias	Casq2 ^{-/-}
Ent-(+)-Verticilide	30 mg/kg	Inhibition of ventricular arrhythmias	Casq2 ^{-/-}
Ent-Verticilide B1	3 mg/kg	Significant reduction of catecholamine-induced ventricular arrhythmia	Casq2 ^{-/-}
Ent-Verticilide B1	30 mg/kg	Significant reduction of catecholamine-induced ventricular arrhythmia	Casq2 ^{-/-}

Data extracted from multiple studies.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

In Vivo Antiarrhythmic Efficacy Study in Casq2^{-/-} Mice

This protocol describes the methodology for assessing the antiarrhythmic efficacy of **Ent-(+)-Verticilide** or its analogs in a catecholamine-induced arrhythmia model.

1. Animal Model:

- Use Casq2^{-/-} mice, a well-established gene-targeted model for CPVT.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration:

- Vehicle: Prepare a vehicle solution consisting of 10% Tween 20, 10% DMSO, 40% water, and 40% PEG-400 (v/v).[\[2\]](#)[\[3\]](#)

- Drug Solution: Dissolve **Ent-(+)-Verticilide** or Ent-Verticilide B1 in the vehicle to achieve the desired final concentration for injection.
- Administration: Administer the drug solution or vehicle via intraperitoneal (i.p.) injection at a volume of 5 mL/kg body weight.[\[2\]](#)[\[3\]](#)

3. Experimental Procedure:

- Baseline (Vehicle Control):
 - Administer the vehicle to the mice.
 - After a 30-minute pretreatment period, record baseline electrocardiograms (ECGs).[\[4\]](#)
 - Induce arrhythmia with an i.p. injection of isoproterenol (3 mg/kg).[\[2\]](#)
 - Continue ECG recording to monitor for ventricular arrhythmias.
- Treatment Group:
 - Allow a one-week washout period between vehicle and drug administration in a crossover study design.[\[2\]](#)[\[3\]](#)
 - Administer **Ent-(+)-Verticilide** or Ent-Verticilide B1 at the desired dose (e.g., 3 mg/kg or 30 mg/kg).
 - The timing of the catecholamine challenge post-drug administration can range from 5 to 1440 minutes to assess the time course of action.[\[4\]](#)[\[6\]](#) A 15-minute pretreatment time has also been used.[\[2\]](#)
 - Induce arrhythmia with an i.p. injection of isoproterenol (3 mg/kg).
 - Record ECGs to quantify the incidence and duration of ventricular arrhythmias.

4. Data Analysis:

- Analyze ECG recordings in a blinded manner.

- Quantify the number of premature ventricular complexes (PVCs) and the incidence and duration of ventricular tachycardia (VT).
- Compare the arrhythmia burden between vehicle- and drug-treated groups to determine efficacy.



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Experimental workflow for in vivo antiarrhythmic efficacy testing.

Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of **Ent-(+)-Verticilide** or its analogs in mice.

1. Animal Model:

- Use CD1 mice or the specific strain relevant to the efficacy studies.[2][3]

2. Drug Administration:

- Administer a single i.p. dose of the compound (e.g., 3 mg/kg).[2][3]

3. Sample Collection:

- Collect blood samples (approximately 30 μ L) at various time points post-administration (e.g., 10, 20, 30, 60, 180, and 480 minutes).[2][3]
- Centrifuge the blood samples at 5000 x g for 5 minutes at 4°C to separate the plasma.[2][3]
- Store the plasma samples at $-75 \pm 15^{\circ}\text{C}$ until analysis.[2][3]

4. Bioanalysis:

- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

5. Data Analysis:

- Use noncompartmental analysis to determine key pharmacokinetic parameters, including C_{max}, T_{max}, half-life (T_{1/2}), and area under the curve (AUC).

Conclusion

Ent-(+)-Verticilide and its derivatives represent a novel class of RyR2 inhibitors with demonstrated antiarrhythmic potential in preclinical models. The protocols and data presented here provide a foundation for further investigation into their therapeutic utility. Careful consideration of dosage, administration route, and appropriate animal models is crucial for the successful evaluation of these promising compounds.

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